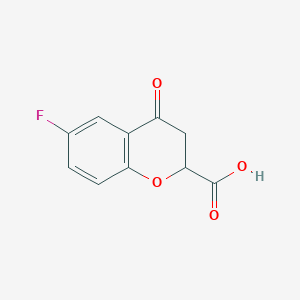

6-氟-4-氧代色满-2-羧酸

描述

6-Fluoro-4-oxochroman-2-carboxylic acid, also known as 6-FOCA, is a fluorinated carboxylic acid that is widely used in scientific research. It has been found to have a variety of applications, including synthesis, mechanistic studies, biochemical and physiological studies, and laboratory experimentation. 6-FOCA has been studied extensively and is highly valued for its unique properties.

科学研究应用

环境影响和替代品

氟化化合物,包括全氟烷基羧酸 (PFCAs) 和全氟烷基磺酸 (PFSAs),以其在环境中的持久性和潜在健康风险而著称。寻找更安全的氟化替代品正在进行中,已确定 20 多种新物质用于从制造到消费产品的各种应用。这些替代品的安全性概况和环境影响正在受到审查,这凸显了进一步研究和风险评估的关键需求 (王等人,2013 年)。

微生物降解

了解多氟烷基化学物质的微生物降解对于评估这些物质的环境归宿至关重要。研究重点关注使用微生物培养、土壤和沉积物的生物降解性研究,旨在弥合理论知识差距并改善氟化化合物的环境监测和生态毒理学评估 (刘和梅希亚·阿文达尼奥,2013 年)。

化学传感器开发

氟化化合物在用于检测各种分析物(包括金属离子和中性分子)的化学传感器的开发中发挥着重要作用。这些化合物的独特性质有助于化学传感器应用中的高选择性和灵敏度,突出了它们在分析化学中的重要性 (罗伊,2021 年)。

生物催化剂抑制

对羧酸(包括氟化变体)的研究揭示了它们对用于生产生物可再生化学品的微生物的抑制作用。了解羧酸抑制机制的见解可以指导代谢工程策略,以增强微生物的鲁棒性和工业性能 (贾博等人,2013 年)。

含氟卟啉类应用

含氟卟啉类因其可调节的性质和增加的稳定性而被探索用于医学和材料科学。这些化合物在传感器、光子器件、太阳能电池、生物医学成像、治疗诊断和催化剂方面显示出前景,突出了氟化材料的多种应用 (阿加瓦尔等人,2021 年)。

未来方向

The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat, which shows strong inhibition to aldose reductases to cure incurable complications of diabetes . This suggests potential future directions in the development of treatments for diabetes-related complications .

作用机制

Target of Action

6-Fluoro-4-oxochroman-2-carboxylic acid (FCCA) is an intermediate in the synthesis of the drug Fidarestat . Fidarestat is known to show strong inhibition to aldose reductases , which are enzymes involved in the conversion of glucose to sorbitol. This process is part of the polyol pathway, which plays a significant role in the complications of diabetes .

Mode of Action

It is known that fcca is produced by the catalysis of two esterases, ests and estr, isolated from geobacillus thermocatenulatus . These esterases act on the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system . The highly enantioselective mechanisms were revealed by molecular simulations .

Biochemical Pathways

The biochemical pathways affected by FCCA are related to its role as an intermediate in the synthesis of Fidarestat . Fidarestat inhibits aldose reductases, thereby affecting the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, a process that can lead to complications in diabetic patients when it occurs at high rates .

Pharmacokinetics

The enzymatic resolution method of fccas based on two esterases, ests and estr, represents significant advantages over chemical resolution methods

Result of Action

The result of FCCA’s action is the production of optically pure FCCAs, with (S) and ®-configurations . These are pivotal chiral building blocks in the pharmaceutical industry . In a study, ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 h, affording a 93.5% total mole yield .

Action Environment

The action environment of FCCA involves an aqueous–toluene biphasic system . In this system, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn, while the organic phase is retained and MFCC is continually supplemented after every two batches . This suggests that the action, efficacy, and stability of FCCA can be influenced by the characteristics of the biphasic system used.

属性

IUPAC Name |

6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXXHZKFLLLJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380991 | |

| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105300-40-1 | |

| Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

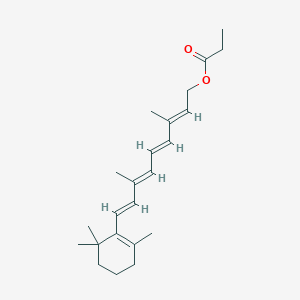

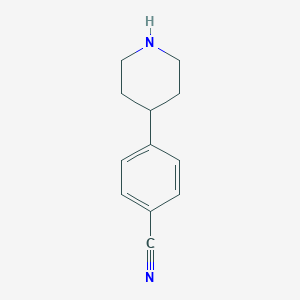

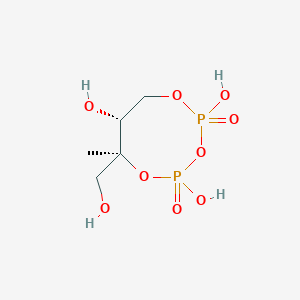

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。